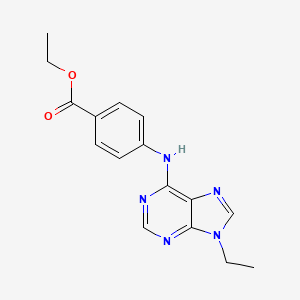

ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate

説明

特性

IUPAC Name |

ethyl 4-[(9-ethylpurin-6-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-3-21-10-19-13-14(17-9-18-15(13)21)20-12-7-5-11(6-8-12)16(22)23-4-2/h5-10H,3-4H2,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWIYECTEWLNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 6-chloro-9-ethyl-9H-purine in the presence of a suitable solvent such as absolute ethanol. The reaction mixture is stirred under reflux conditions for several hours, usually around 7 hours, to ensure complete reaction. The desired product is then isolated by filtration and washed with cold water to remove any impurities .

Industrial Production Methods

While specific industrial production methods for ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted purine derivatives.

科学的研究の応用

Biological Activities

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate has been evaluated for its antiproliferative activity against various cancer cell lines. The compound exhibits multikinase inhibition and induces apoptosis, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism underlying the anticancer activity involves the compound's ability to interfere with cellular proliferation pathways. It has shown efficacy in inducing apoptosis in cancer cells, which is critical for reducing tumor growth . The compound's structural features allow it to bind effectively to target proteins involved in cell signaling pathways.

Study 1: Antiproliferative Activity

A study conducted on a series of hybrid compounds, including ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate, demonstrated significant antiproliferative effects against various cancer types. The research reported IC50 values ranging from 3 to 39 µM, indicating potent activity against selected cancer cell lines .

Study 2: In Vivo Evaluation

In vivo experiments assessed the antitumor efficacy of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate derivatives. While some compounds exhibited weak antitumoral activity, the results validated the prodrug approach for enhancing solubility and bioavailability. This study emphasizes the importance of structural modifications to improve therapeutic outcomes .

Comparative Data Table

| Compound | Synthesis Method | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate | Reaction with 6-chloro-9H-purine | Anticancer | 3 - 39 | Induces apoptosis |

| Related Benzamide Derivatives | Various methods | Antitumor | Varies (22 - 28) | Water-soluble prodrugs developed |

作用機序

The mechanism of action of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the suppression of cellular signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

類似化合物との比較

Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate can be compared with other purine derivatives, such as:

6-aminopurine: Known for its role in DNA and RNA synthesis.

9-ethyl-9H-purine: Similar structure but lacks the benzoate moiety.

Adenine: A naturally occurring purine base found in nucleic acids.

The uniqueness of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate lies in its combined purine and benzoate structure, which imparts distinct chemical and biological properties .

生物活性

Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with a purine derivative. For instance, one method reported involves refluxing ethyl 4-aminobenzoate with 6-chloro-9H-purine in absolute ethanol, yielding the desired product with high efficiency (yield of 97.38%) . The compound is characterized using techniques such as NMR and LCMS to confirm its structure.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate against various cancer cell lines. In vitro assays revealed that this compound exhibits significant antiproliferative activity against human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 8.93 ± 0.8 |

| MCF-7 (Breast Cancer) | 12.45 ± 1.2 |

| MDA-MB-231 (Breast Cancer) | 10.32 ± 0.5 |

| HeLa (Cervical Cancer) | 7.67 ± 0.4 |

These results suggest that ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate may inhibit cell proliferation by modulating pathways involved in cancer progression .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary tests indicate effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Organism | MIC (µM) |

|---|---|

| E. coli | 16.69 |

| Staphylococcus aureus | 12.34 |

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

The biological activity of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate is attributed to its structural components, particularly the purine moiety, which allows interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways. This interaction may lead to inhibition or modulation of enzymatic activities critical for cell growth and proliferation .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study conducted on various hybrid compounds, including ethyl 4-((9H-purin-6-yl)amino)benzoate, demonstrated its superior cytotoxic effects compared to established chemotherapeutics like Sunitinib .

- Antimicrobial Efficacy : In a comparative analysis of synthesized alkaloids, ethyl 4-(7H-purin-6-ylamino)benzoate showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。